Sulphur Orange 1
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Overview
Description
Sulphur Orange 1, also known as C.I. This compound, is a synthetic dye belonging to the class of sulphur dyes. These dyes are characterized by the presence of sulphur atoms within their molecular structure. This compound is commonly used in the textile industry for dyeing cellulosic fibers, such as cotton, due to its vibrant orange hue and good color fastness properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulphur Orange 1 is synthesized by the reaction of 4-methylbenzene-1,3-diamine with sulphur. The reaction typically involves heating the mixture at temperatures ranging from 190°C to 250°C for 15 to 24 hours. The resulting product is then treated with sodium hydroxide or sodium sulfide solution to obtain the final dye .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. The dye is produced in large reactors where the temperature and reaction time are optimized to achieve the desired color properties .
Chemical Reactions Analysis
Types of Reactions: Sulphur Orange 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions convert the dye into its leuco form, which is water-soluble and can be applied to textiles.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various colored compounds depending on the degree of oxidation.
Reduction Products: Leuco forms of the dye.
Substitution Products: Derivatives of this compound with different functional groups.
Scientific Research Applications
Sulphur Orange 1 has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of sulphur dyes and their interactions with different substrates.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological molecules.
Mechanism of Action
The mechanism by which Sulphur Orange 1 exerts its effects involves the interaction of its sulphur-containing groups with the target molecules. The dye binds to the fibers through covalent and non-covalent interactions, resulting in a strong and durable coloration. The molecular targets include amino groups in proteins and hydroxyl groups in cellulose .
Comparison with Similar Compounds
Sulphur Black 1: Another sulphur dye used for dyeing textiles, known for its deep black color.
Sulphur Blue 15: A blue dye with similar application methods and properties.
Sulphur Green 14: A green dye used in the textile industry.
Uniqueness of Sulphur Orange 1: this compound is unique due to its vibrant orange color, which is not easily achievable with other sulphur dyes. Its specific synthesis route and reaction conditions also contribute to its distinct properties, making it a valuable dye in various applications .
Properties
CAS No. |
1326-49-4 |
---|---|
Molecular Formula |
C6H6ClN3O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.